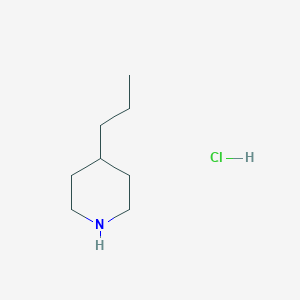

4-Propylpiperidine hydrochloride

Beschreibung

Contextualization within the Broader Field of Piperidine (B6355638) Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant scaffold in the field of medicinal chemistry and materials science. ijnrd.orgwikipedia.org Its derivatives are fundamental components in a vast array of pharmaceuticals and natural alkaloids, leading to its designation as a "privileged structure" in drug discovery. encyclopedia.pubmdpi.com The versatility of the piperidine moiety allows for extensive chemical modification, enabling researchers to fine-tune its pharmacological and physicochemical properties.

The research landscape of piperidine chemistry is exceptionally broad, encompassing a wide spectrum of biological activities. Derivatives have been developed as anticancer agents, analgesics, antivirals, antipsychotics, and treatments for neurodegenerative disorders like Alzheimer's disease. ijnrd.orgencyclopedia.pubnih.govnih.gov For instance, certain 4,4-disubstituted piperidines have demonstrated potent analgesic properties, while other derivatives are investigated as inhibitors of key enzymes implicated in cancer progression. nih.govnih.gov

Beyond medicine, piperidine and its derivatives are widely used as solvents and bases in organic synthesis. wikipedia.org Their catalytic activity is also a significant area of research; for example, they are employed as organocatalysts in reactions like the Knoevenagel–Michael condensation to form other complex heterocyclic compounds. nih.gov The hydrochloride salt form of piperidine derivatives, such as 4-Propylpiperidine (B1584061) hydrochloride, is frequently utilized to increase aqueous solubility, which is a crucial property for experimental and formulation purposes. ontosight.ai

Historical Perspectives on Academic Inquiry into 4-Propylpiperidine Derivatives

Academic investigation into piperidine derivatives has a rich history, beginning with early synthetic explorations and evolving to detailed structure-activity relationship (SAR) studies. Foundational synthetic methods for creating the piperidine core, particularly the 4-piperidone (B1582916) intermediates, have been a subject of research for decades. Classic methods include the Dieckmann condensation of diesters followed by hydrolysis and decarboxylation, which has been a staple for accessing the 4-piperidone skeleton. dtic.milgoogle.com

A notable example of historical academic inquiry into substituted piperidines dates back to the 1970s. Research by Clarke and colleagues in 1973 explored a class of piperidine-3-carboxylic acid esters bearing a 4-phenyl group, which were investigated as truncated analogs of cocaine. nih.gov This work was pivotal in demonstrating that the piperidine scaffold could mimic the activity of more complex molecules at biological targets like the dopamine (B1211576) transporter (DAT). nih.gov These early studies, which included the synthesis and evaluation of various alkyl-substituted piperidines, laid the groundwork for understanding how modifications to the piperidine ring influence pharmacological activity. nih.gov While these specific studies focused on 3-propyl derivatives, they established a precedent and a rationale for exploring other positional isomers, including the 4-propyl substitution, in the search for novel bioactive compounds.

Contemporary Significance and Emerging Research Imperatives for 4-Propylpiperidine Hydrochloride

In the current research environment, this compound and related derivatives are significant as both building blocks for more complex molecules and as subjects of investigation themselves. The contemporary focus is largely driven by the search for novel therapeutics for central nervous system (CNS) disorders and other complex diseases.

A key research imperative is the development of selective and potent ligands for various receptors and transporters in the brain. The 4-substituted piperidine motif is central to this effort. A prominent example is the development of pridopidine, a compound characterized by a 4-substituted propylpiperidine core. nih.gov Pridopidine has been investigated as a "dopaminergic stabilizer" for the treatment of Huntington's disease. nih.gov Its unique pharmacological profile, which differs from classic antagonists or partial agonists, highlights the nuanced effects that can be achieved by precise substitution at the 4-position of the piperidine ring. nih.gov

The imperative to rapidly synthesize and screen diverse libraries of compounds has also driven innovation in synthetic chemistry. Modern methods, such as the Suzuki coupling protocol, have been efficiently employed to construct 4-benzyl piperidines and related analogs, allowing for wide variation in the molecular structure. organic-chemistry.org This enables the concise formation of diverse building blocks for drug discovery programs. organic-chemistry.org Consequently, compounds like this compound are valuable starting materials or intermediates in the synthesis of novel chemical entities for high-throughput screening and lead optimization, underscoring their continued relevance in academic and industrial research.

Eigenschaften

IUPAC Name |

4-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-3-8-4-6-9-7-5-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGBCLPGZDHAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659426 | |

| Record name | 4-Propylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452331-68-9 | |

| Record name | 4-Propylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Propylpiperidine Hydrochloride and Its Analogues

Stereoselective and Enantioselective Approaches to 4-Propylpiperidine (B1584061) Core Synthesis

Achieving stereochemical control is paramount in modern pharmaceutical synthesis. For the 4-propylpiperidine core, this involves establishing defined stereocenters, particularly when additional substituents are present on the ring. Various strategies have been developed for the stereoselective and enantioselective synthesis of substituted piperidines, which are applicable to the 4-propyl analogue.

One prominent method is the catalytic asymmetric hydrogenation of a corresponding pyridine (B92270) precursor, such as 4-propylpyridine. This approach utilizes chiral catalysts, often based on metals like rhodium, iridium, or ruthenium complexed with chiral ligands, to deliver hydrogen across the aromatic ring in a stereocontrolled manner. For instance, rhodium(I) catalysts with P-chiral bisphosphorus ligands have been successfully employed for the enantioselective hydrogenation of tetrasubstituted enamides, a strategy that can be adapted to create chiral piperidines. nih.govmdpi.com Similarly, iridium-catalyzed enantioselective hydrogenation of pyridinium (B92312) salts represents an efficient method for preparing enantioenriched piperidines. nih.gov

Organocatalysis offers a metal-free alternative for constructing chiral piperidine (B6355638) rings. Domino reactions, such as a Michael addition/aminalization process catalyzed by chiral organic molecules like O-TMS protected diphenylprolinol, can assemble polysubstituted piperidines from simple aldehydes and nitroolefins, establishing up to four contiguous stereocenters with high enantioselectivity. acs.org

Other notable stereoselective methods include:

Aza-Diels-Alder reactions , where a diene reacts with an imine in a cycloaddition to form a tetrahydropyridine intermediate, which can then be reduced to the piperidine. The use of chiral catalysts or auxiliaries can render this process enantioselective. youtube.comnih.gov

Gold-catalyzed cyclization of N-homopropargyl amides can produce piperidin-4-ols with excellent diastereoselectivity, providing a flexible route to 4-substituted piperidines. nih.gov

Boronyl radical-catalyzed (4+2) cycloaddition between azetidines and alkenes has been shown to produce polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov

These methodologies provide a robust toolkit for accessing specific stereoisomers of 4-propylpiperidine analogues, a critical requirement for developing advanced chemical entities.

Optimization of Synthetic Routes for Enhanced Yield, Purity, and Scalability

The transition from laboratory-scale synthesis to large-scale industrial production requires robust and optimized synthetic routes that maximize yield, purity, and scalability while ensuring economic viability. A common and direct route to 4-propylpiperidine is the catalytic hydrogenation of 4-propylpyridine. vu.nlvu.nl

The optimization of this hydrogenation process involves several key parameters:

| Parameter | Optimization Strategy | Desired Outcome |

| Catalyst | Screening various heterogeneous catalysts (e.g., PtO₂, Pd/C, Rh/C, cobalt-based catalysts) and catalyst loading. | High conversion, high selectivity, minimal side-product formation, and catalyst recyclability. nih.gov |

| Solvent | Testing different solvents (e.g., ethanol, methanol, acetic acid, water) to improve substrate solubility and catalyst performance. nih.govvu.nl | Enhanced reaction rate, improved product isolation, and reduced environmental impact. |

| Reaction Conditions | Varying temperature and hydrogen pressure to find the optimal balance between reaction rate and selectivity. | Reduced reaction time, lower energy consumption, and suppression of over-reduction or side reactions. |

| Purification | Developing efficient workup and isolation procedures, such as crystallization of the hydrochloride salt, to remove impurities. | High final product purity (>99%) and yield. |

One documented scalable synthesis involves the hydrogenation of 4-propylpyridine using a platinum(IV) oxide (PtO₂) catalyst in an acidic medium (e.g., HCl in ethanol) to directly afford 4-propylpiperidine hydrochloride in near-quantitative yield. vu.nlvu.nl This one-step reduction and salt formation simplifies the process, making it highly efficient for large-scale production. An alternative scalable route starts from 4-picoline, which undergoes double alkylation followed by hydrogenation. vu.nl

Strategic Derivatization via the Piperidine Nitrogen and Ring Carbons for Structural Diversification

The 4-propylpiperidine core serves as a versatile scaffold that can be further modified to generate a library of structurally diverse analogues. Derivatization can be strategically targeted at the piperidine nitrogen or the carbon atoms of the ring.

N-Functionalization: The secondary amine of the piperidine ring is a key site for derivatization.

N-Alkylation: This is a common modification achieved by reacting the piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF. researchgate.net This reaction introduces a wide variety of alkyl or substituted alkyl groups onto the nitrogen atom.

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the piperidine with an aryl halide.

Reductive Amination: The piperidine nitrogen can be functionalized by reacting it with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new C-N bond. sciencemadness.org

C-H Functionalization: Direct modification of the carbon framework of the piperidine ring is a more advanced strategy for diversification.

α-C–H Functionalization: Transition-metal-catalyzed methods, including those using rhodium, can achieve site-selective C-H insertion of carbenes to introduce new functional groups at the C2 or C4 positions. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

β-Alkylation: The regioselective alkylation at the C3 position of piperidine can be achieved by converting the piperidine to an enamide intermediate (Δ³-piperideine), which can then be deprotonated and reacted with an alkyl halide. odu.edu

These derivatization strategies allow for the systematic exploration of the chemical space around the 4-propylpiperidine scaffold, enabling the synthesis of analogues with tailored properties.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it These principles can be applied to the synthesis of this compound to create more sustainable and efficient manufacturing routes.

Key green chemistry considerations include:

| Green Chemistry Principle | Application in 4-Propylpiperidine Synthesis |

| Atom Economy | The catalytic hydrogenation of 4-propylpyridine is an atom-economical reaction, as all atoms of the reactants (pyridine and hydrogen) are incorporated into the final product. |

| Use of Safer Solvents | Exploring the use of greener solvents like water or ethanol instead of hazardous chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). nih.govnih.gov For example, aza-Diels-Alder reactions have been successfully performed in aqueous media. nih.gov |

| Catalysis | Utilizing heterogeneous catalysts (e.g., Pd/C, PtO₂) for the hydrogenation step allows for easy separation from the reaction mixture and potential for recycling, reducing metal waste. nih.gov Organocatalytic methods provide a metal-free alternative. acs.org |

| Energy Efficiency | Optimizing reactions to proceed under milder conditions (lower temperature and pressure) reduces energy consumption. Continuous flow hydrogenation can also offer better heat management and energy efficiency compared to batch processes. |

| Waste Reduction | Designing synthetic routes with fewer steps and high yields minimizes the generation of waste. Telescoping reactions, where intermediates are not isolated, can also reduce solvent and energy use. |

By integrating these principles, the synthesis of this compound can be made more environmentally benign, aligning with the modern demands of the pharmaceutical and chemical industries for sustainable practices.

Mechanistic Investigations into the Reactivity and Transformation of 4 Propylpiperidine Hydrochloride

Detailed Reaction Mechanisms of 4-Propylpiperidine (B1584061) Hydrochloride in Organic Transformations

As a secondary amine hydrochloride salt, 4-propylpiperidine hydrochloride's reactivity is primarily dictated by the piperidine (B6355638) ring and the protonated nitrogen atom. The free base, 4-propylpiperidine, can be readily generated by treatment with a base, unlocking the nucleophilic character of the nitrogen atom for a variety of organic transformations.

N-Alkylation and N-Acylation: The nitrogen atom in 4-propylpiperidine is nucleophilic and readily participates in N-alkylation and N-acylation reactions. The general mechanism for N-alkylation involves the deprotonation of the hydrochloride salt to the free amine, which then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile in an SN2 reaction. The use of a base such as potassium carbonate or triethylamine (B128534) is common to neutralize the generated hydrohalic acid and drive the reaction to completion. researchgate.net The reaction rate and yield can be influenced by the nature of the alkylating agent and the solvent. researchgate.net Similarly, N-acylation proceeds via nucleophilic attack of the amine on an acyl halide or anhydride.

Reductive Amination: 4-Propylpiperidine can be synthesized via the reductive amination of 4-propyl-1,2,3,6-tetrahydropyridine or by the reaction of piperidin-4-one with a propylating agent followed by reduction. Conversely, 4-propylpiperidine itself can participate in reductive amination reactions with aldehydes or ketones to form tertiary amines. The reaction typically proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride. chemicalbook.com

Ring-Opening Reactions: While the piperidine ring is generally stable, under specific conditions, particularly when the nitrogen is quaternized to form a piperidinium (B107235) salt, ring-opening reactions can occur. These reactions, however, are more commonly observed with pyridinium (B92312) salts, which are aromatic precursors to piperidines. acs.orgdigitellinc.com For a saturated system like 4-propylpiperidinium hydrochloride, harsh conditions would be required to induce ring cleavage.

A summary of common organic transformations involving the 4-propylpiperidine core is presented in Table 1.

| Reaction Type | Reactants | Key Intermediates | Products |

| N-Alkylation | 4-Propylpiperidine, Alkyl Halide, Base | Free amine | N-Alkyl-4-propylpiperidine |

| N-Acylation | 4-Propylpiperidine, Acyl Halide/Anhydride | Free amine | N-Acyl-4-propylpiperidine |

| Reductive Amination | 4-Propylpiperidine, Aldehyde/Ketone, Reducing Agent | Iminium ion | Tertiary amine |

Exploration of Catalytic Processes Involving this compound

Piperidine and its derivatives, including 4-propylpiperidine, can function as organocatalysts, primarily acting as bases or in the formation of reactive intermediates like enamines.

Enamine Catalysis: Secondary amines are well-known to catalyze reactions through the formation of enamine intermediates. 4-Propylpiperidine can react with a ketone or aldehyde to form an enamine. This enamine then acts as a nucleophile, attacking an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. This catalytic cycle is fundamental to many organic reactions, including aldol (B89426) and Michael additions.

Base Catalysis: As a secondary amine, 4-propylpiperidine is a moderately strong base (pKa of the conjugate acid is around 11.2). wikipedia.org It can be used as a catalyst in reactions that require general base catalysis, such as condensation reactions and eliminations. The hydrochloride salt itself is not basic, but the free amine, which exists in equilibrium in solution or can be generated by adding a stronger base, performs the catalytic role.

While specific studies detailing the use of this compound as a catalyst are not prevalent, its catalytic activity can be inferred from the well-established catalytic roles of other secondary amines like piperidine itself. wikipedia.org Zirconium(IV) chloride has been used as a catalyst for the one-pot synthesis of highly functionalized piperidines via a multi-component reaction, showcasing the importance of catalysis in synthesizing such structures. researchgate.net

Mechanistic Analysis of Stability and Degradation Pathways of this compound Under Diverse Conditions

The stability of this compound is a critical consideration for its storage and application. Degradation can occur under thermal stress, in the presence of oxidizing agents, or through microbial action.

Thermal Degradation: Piperidine and its derivatives are generally considered to be thermally stable. utexas.eduresearchgate.net Studies on the thermal degradation of piperazine (B1678402), a related compound, suggest that degradation at elevated temperatures (135-175 °C) can occur via SN2 substitution reactions, potentially involving ring-opening. utexas.edu For this compound, significant thermal degradation would be expected only at high temperatures. The presence of the hydrochloride salt may influence the degradation pathway, potentially promoting elimination reactions at elevated temperatures.

Oxidative Degradation: The piperidine ring is susceptible to oxidation. The reaction of piperidine with OH radicals, for instance, proceeds via H-abstraction from both the N-H and C-H bonds, leading to the formation of 2,3,4,5-tetrahydropyridine as a major product. acs.org In the presence of oxygen and catalysts like metal ions, oxidative degradation can be accelerated. utexas.edu The propyl group at the 4-position is an alkyl chain and is generally less reactive towards oxidation than the positions alpha to the nitrogen.

Microbial Degradation: Certain microorganisms are capable of degrading piperidine. A proposed pathway for the microbial degradation of piperidine in Pseudomonas sp. involves an initial glutamylation at the nitrogen atom, followed by hydroxylation of the ring. nih.gov This suggests that under environmental conditions, 4-propylpiperidine could be susceptible to biodegradation through similar enzymatic pathways.

A summary of potential degradation pathways is provided in Table 2.

| Condition | Potential Degradation Pathway | Potential Products |

| High Temperature | SN2 substitution, Elimination | Ring-opened products, Alkenes |

| Oxidizing Agents (e.g., OH radicals) | H-abstraction | 4-Propyl-2,3,4,5-tetrahydropyridine |

| Microbial Action | Enzymatic glutamylation and hydroxylation | Hydroxylated and ring-opened metabolites |

Structural Characterization and Conformational Analysis of 4 Propylpiperidine Hydrochloride Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Dynamics

High-resolution NMR spectroscopy stands as a cornerstone for elucidating the stereochemistry and conformational dynamics of 4-propylpiperidine (B1584061) hydrochloride in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular structure and the spatial arrangement of its atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-propylpiperidine hydrochloride would be expected to show distinct signals for the protons of the piperidine (B6355638) ring and the propyl group. The chemical shifts and coupling constants of the ring protons are particularly informative for conformational analysis. For instance, the axial protons typically resonate at a higher field (lower ppm) compared to the equatorial protons. The magnitude of the vicinal coupling constants (³J) between adjacent protons can be used to estimate the dihedral angles and confirm the chair conformation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. niscpr.res.innih.gov The protons on the propyl group will exhibit characteristic splitting patterns (e.g., a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their substitution and conformation. For piperidine itself, the carbons typically resonate around 47.9 ppm (C2, C6) and 27.6 ppm (C3, C5), with C4 at 25.7 ppm. chemicalbook.com In this compound, the presence of the propyl group at C4 will influence the chemical shifts of the ring carbons, particularly C3, C4, and C5. The carbon signals of the propyl group would also be observed at distinct chemical shifts.

Conformational Dynamics: Variable temperature NMR studies can provide insights into the conformational dynamics of the molecule, such as the rate of ring inversion. For this compound, the energy barrier for ring inversion is expected to be significant enough to allow for the observation of distinct axial and equatorial conformers at low temperatures.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 (NH) | Broad singlet | - |

| H-2, H-6 (axial) | ~2.8-3.0 | ~46-48 |

| H-2, H-6 (equatorial) | ~3.2-3.4 | ~46-48 |

| H-3, H-5 (axial) | ~1.6-1.8 | ~30-32 |

| H-3, H-5 (equatorial) | ~1.9-2.1 | ~30-32 |

| H-4 (axial) | ~1.4-1.6 | ~35-37 |

| Propyl-CH₂ | ~1.2-1.4 | ~38-40 |

| Propyl-CH₂ | ~1.3-1.5 | ~20-22 |

| Propyl-CH₃ | ~0.8-1.0 | ~14-16 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Advanced mass spectrometry techniques are indispensable for determining the molecular weight and elucidating the fragmentation pathways of this compound. Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.

Fragmentation Pattern Analysis: The mass spectrum of 4-propylpiperidine (the free base) would show a molecular ion peak (M⁺) corresponding to its molecular weight (127.23 g/mol ). nist.gov The fragmentation of piperidine derivatives is often characterized by alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For 4-propylpiperidine, a prominent fragment would likely arise from the loss of the propyl group, resulting in a peak at m/z 84. Another characteristic fragmentation pathway for piperidines involves the loss of a hydrogen atom, leading to an [M-1]⁺ peak. The propyl group itself can undergo fragmentation, leading to peaks corresponding to the loss of methyl (CH₃) or ethyl (C₂H₅) radicals. youtube.com

Isotopic Profiling: High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments, which in turn provides information about the elemental composition. Isotopic profiling, particularly for carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) ratios, can be utilized for source determination and to distinguish between synthetically produced and naturally occurring piperidine derivatives, although this is more commonly applied in forensic and environmental analysis. nih.gov

Single-Crystal X-ray Diffraction and Powder Diffraction for Solid-State Structure Determination and Polymorphism

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is a valuable tool for characterizing the bulk crystalline material and identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physical properties of a substance. By analyzing the diffraction pattern of a powdered sample of this compound, one can obtain a unique "fingerprint" of its crystalline structure. Comparing this pattern with those of known polymorphs or with patterns generated from single-crystal data can confirm the phase purity of the sample.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups and conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad and strong absorption in the region of 2700-3000 cm⁻¹ would be indicative of the N-H⁺ stretching vibration of the protonated amine. nist.govchemicalbook.com The C-H stretching vibrations of the piperidine ring and the propyl group would appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1000-1200 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are sensitive to the conformation of the molecule. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. For instance, the symmetric stretching vibrations of non-polar bonds often give rise to strong Raman signals. The C-C stretching vibrations of the piperidine ring and the propyl chain would be readily observable in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H⁺ Stretch | 2700-3000 (broad) | IR |

| C-H Stretch (aliphatic) | 2800-3000 | IR, Raman |

| C-N Stretch | 1000-1200 | IR, Raman |

| C-C Stretch | 800-1200 | Raman |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. acs.org Since 4-propylpiperidine is achiral, its hydrochloride salt will also be achiral and therefore will not exhibit any chiroptical activity.

However, if a chiral center were introduced into the molecule, for example, by substitution on the propyl chain or on the piperidine ring at a position other than C4, then the resulting enantiomers would interact differently with plane-polarized light. In such a hypothetical chiral derivative, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, and ORD would measure the rotation of the plane of polarized light as a function of wavelength. These techniques would be crucial for determining the enantiomeric purity and the absolute configuration of the chiral centers in the molecule. For instance, the naturally occurring alkaloid (+)-coniine, which is (S)-2-propylpiperidine, is a chiral molecule and its chiroptical properties are well-documented. nih.gov

Pharmacological and Biological Activity Profiling of 4 Propylpiperidine Hydrochloride and Its Derivatives: Mechanistic Investigations

In Vitro Receptor Binding and Enzyme Inhibition Studies: Elucidating Molecular Targets and Mechanisms of Action

The 4-propylpiperidine (B1584061) moiety is a key structural feature in various pharmacologically active compounds, influencing their binding affinity and selectivity for a range of biological targets. Studies on its derivatives have revealed interactions with several receptor systems, most notably opioid and dopamine (B1211576) receptors.

One area of investigation has been the role of 4-alkyl-4-(m-hydroxyphenyl)piperidines as opioid receptor ligands. Research has shown that the size of the alkyl group at the 4-position of the piperidine (B6355638) ring significantly impacts binding affinity and efficacy at opioid receptors. For instance, in a series of 4-alkyl-4-(m-hydroxyphenyl)piperidines, the n-propyl substituted analog demonstrated notable binding affinity for the µ-opioid receptor. nih.gov These compounds are generally µ-selective and their potency as agonists can range from weak to comparable to morphine. nih.gov

Derivatives of 4-aminopiperidine (B84694) have been identified as potent and selective ligands for dopamine receptors. nih.gov For example, certain substituted 4-aminopiperidine compounds show high affinity for the human dopamine D4 receptor, with K_i values in the nanomolar range, while exhibiting significantly lower affinity for D2 and other receptors. nih.gov Further optimization of 4-N-linked-heterocyclic piperidine derivatives has also led to the identification of ligands with high affinity and selectivity for the human D4 receptor. nih.gov

The piperidine scaffold is also found in compounds targeting sigma receptors. nih.gov Structure-activity relationship studies of 1-aralkyl-4-benzylpiperidine derivatives have been conducted to explore their affinity for σ₁ and σ₂ receptors. nih.gov These studies help in understanding how modifications to the piperidine core can modulate binding to these important central nervous system targets. nih.gov

Below is a table summarizing the receptor binding affinities of some 4-substituted piperidine derivatives.

| Compound Class | Target Receptor | Key Findings | Reference |

| 4-alkyl-4-(m-hydroxyphenyl)piperidines | µ-opioid receptor | The n-propyl derivative shows significant µ-receptor affinity and agonist activity. | nih.gov |

| Substituted 4-aminopiperidines | Dopamine D4 receptor | High affinity and selectivity for the D4 receptor with K_i values in the nanomolar range. | nih.gov |

| 1-aralkyl-4-benzylpiperidines | Sigma receptors (σ₁ and σ₂) | Modifications influence affinity and selectivity for sigma receptor subtypes. | nih.gov |

| 4-substituted piperidines and piperazines | µ and δ opioid receptors | Balanced affinity for MOR and DOR, with some compounds acting as MOR agonists and DOR antagonists. | nih.gov |

Cellular Assays for Investigating Downstream Signaling Pathways and Phenotypic Responses

Cellular assays provide a crucial link between receptor binding and the physiological or pathological responses of cells. For piperidine derivatives, these assays have been employed to understand their effects on downstream signaling and to observe resulting cellular phenotypes, such as cell proliferation and apoptosis.

For instance, substituted 4-aminopiperidine compounds that act as dopamine D4 receptor antagonists have been shown to inhibit quinpirole-induced mitogenesis in Chinese hamster ovary (CHO) cells that express the human D4 receptor. nih.gov This demonstrates a functional consequence of their receptor binding at the cellular level. nih.gov

In the context of cancer research, novel derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their antiproliferative activity. nih.gov Certain compounds in this series were found to inhibit the growth of human leukemia cell lines (K562 and Reh) at low concentrations. nih.gov Further cellular studies, including LDH assays, cell cycle analysis, and DNA fragmentation assays, suggested that the most potent of these compounds induce apoptosis. nih.gov

Additionally, piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome. mdpi.com In cellular models using PMA-differentiated THP-1 cells, specific derivatives were shown to have anti-pyroptotic activity, indicating their potential to modulate inflammatory signaling pathways. mdpi.com

Mechanistic Studies of 4-Propylpiperidine Hydrochloride’s Action in Preclinical Models

In studies of 4-alkyl-4-(m-hydroxyphenyl)piperidines, which include an n-propyl analog, antinociceptive activity was evaluated in mice using the acetic acid writhing and tail-flick tests. nih.gov These tests revealed that the compounds possess analgesic properties, with potencies that can be comparable to morphine. nih.gov Interestingly, significant differences in the rank order of analgesic potencies were observed between subcutaneous and intracerebroventricular administration, suggesting complex pharmacokinetic and pharmacodynamic relationships. nih.gov

The development of mixed µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists from 4-substituted piperidine and piperazine (B1678402) scaffolds has shown promise in preclinical models for reducing the negative side effects associated with selective MOR agonists, such as the development of dependence and tolerance. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and for optimizing lead compounds. For 4-substituted piperidines, extensive SAR studies have been conducted.

In the series of 4-alkyl-4-(m-hydroxyphenyl)piperidines, increasing the bulk of the 4-alkyl substituent from hydrogen to n-propyl and t-butyl was systematically studied. nih.gov These modifications led to variations in µ-receptor affinity and efficacy. nih.gov Conformational analysis indicated that the 4-alkyl substituents favor a phenyl axial conformation, which is different from that of morphine, providing a structural basis for the observed differences in activity. nih.gov

SAR studies on 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi have also been reported. dndi.org Modifications to different parts of the molecule, including the piperidine ring, were explored to improve potency and metabolic stability. For instance, introducing unsaturation into the piperidine ring resulted in a tenfold increase in potency in some analogs. dndi.org

The synthesis and SAR of analogs of the M1 allosteric agonist TBPB, which contains a piperidine moiety, have also been explored. nih.gov These studies revealed that even slight structural changes to the piperidine-containing scaffold could significantly alter the degree of partial M1 agonism and selectivity against other muscarinic receptor subtypes. nih.gov

A summary of key SAR findings for 4-substituted piperidine derivatives is presented below.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

| 4-alkyl-4-(m-hydroxyphenyl)piperidines | Variation of the 4-alkyl group (H, methyl, n-propyl, t-butyl) | Modulates µ-opioid receptor affinity and agonist potency. | nih.gov |

| 4-azaindole-2-piperidine derivatives | Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency against Trypanosoma cruzi. | dndi.org |

| 1-aralkyl-4-benzylpiperidine derivatives | Systematic modifications of the aralkyl moiety | Varied affinity for σ₁ and σ₂ receptors. | nih.gov |

| 4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Substitution on the terminal phenyl ring of the aryl carboxamide moiety | Influences antiproliferative activity against leukemia cells. | nih.gov |

Biotransformation Pathways and Metabolite Identification of this compound (Mechanistic Metabolism)

The metabolism of piperidine-containing drugs is a critical aspect of their pharmacological profile, influencing their efficacy and duration of action. The metabolic fate of piperidine derivatives is often mediated by cytochrome P450 (CYP) enzymes. rsc.orgacs.org

Common metabolic pathways for alicyclic amines like piperidine include α-oxidation to lactams, N-oxidation, N-dealkylation of side chains, and ring-opening reactions. acs.org For many 4-aminopiperidine drugs, N-dealkylation is a major metabolic route, with CYP3A4 being a primary contributor to this process. acs.orgnih.gov Theoretical studies suggest that the 4-amino group can interact with serine residues in the active site of CYP3A4, positioning the piperidine ring for catalysis. acs.orgnih.gov

A novel biotransformation pathway has been described involving the conversion of an aminopyrrolidine ring to an aminopiperidine ring. nih.govresearchgate.net This process is initiated by hydroxylation and ring-opening of the pyrrolidine, followed by an intramolecular Schiff base formation and subsequent reduction to the piperidine product. nih.govresearchgate.net

Furthermore, theoretical studies using density functional theory have explored the mechanism of piperidine ring contraction by cytochrome P450, suggesting it is initiated by N-H bond activation. rsc.org

While specific metabolic data for this compound is not detailed, the general principles of piperidine metabolism provide a framework for predicting its likely biotransformation pathways.

Advanced Analytical Methodologies for Research and Characterization of 4 Propylpiperidine Hydrochloride

The rigorous characterization of chemical compounds is fundamental to research and development. For 4-Propylpiperidine (B1584061) hydrochloride, a substituted piperidine (B6355638) derivative, advanced analytical methodologies are crucial for determining its purity, identifying trace-level impurities, assessing its stereochemistry, and quantifying its presence in various matrices. This article details the sophisticated analytical techniques employed for these purposes.

Emerging Research Applications and Future Directions for 4 Propylpiperidine Hydrochloride

Role as a Chemical Probe for Biological Target Validation and Pathway Elucidation

A chemical probe is a small-molecule modulator used to study the function of a protein target and its role in biological pathways. nih.gov While specific, published research on 4-Propylpiperidine (B1584061) hydrochloride as a dedicated chemical probe is not abundant, the parent 4-propylpiperidine scaffold is a valuable starting point for developing such tools. Its utility stems from the ability to rapidly and reversibly modulate protein function, offering advantages over genetic methods like CRISPR or RNAi. nih.gov

The development of a compound like 4-Propylpiperidine hydrochloride into a chemical probe would involve rigorous testing to establish its potency, selectivity, and mechanism of action. For target validation, researchers would use the probe to elicit a biological response and confirm that this response is a direct result of interaction with the intended target. nih.govnih.gov This can involve techniques such as cellular thermal shift assays (CETSA) to confirm direct target engagement in cells. nih.gov

Furthermore, in pathway elucidation, such a probe could be used to dissect complex signaling cascades. By selectively inhibiting or activating a target protein, researchers can observe the downstream effects, helping to map the connectivity of biological networks. nih.govnih.gov The propyl group at the 4-position of the piperidine (B6355638) ring provides a specific lipophilic characteristic that can influence target binding and cell permeability, which could be exploited in designing probes for specific biological systems.

Table 1: Framework for Developing 4-Propylpiperidine-Based Chemical Probes

| Development Stage | Objective | Key Considerations & Methods | Potential Application |

| Probe Design | To create a selective modulator of a specific protein target. | Introduction of reactive or reporter groups to the 4-propylpiperidine scaffold; computational modeling for predicting target affinity. | Creating probes for kinases, GPCRs, or ion channels containing piperidine-binding motifs. |

| Target Engagement | To confirm the probe binds to its intended target in a cellular environment. | Cellular Thermal Shift Assay (CETSA); photo-affinity labeling; co-immunoprecipitation followed by mass spectrometry. | Validating a novel protein as a potential drug target for a specific disease. nih.gov |

| Pathway Analysis | To understand the biological consequences of modulating the target. | Transcriptomics (RNA-seq); proteomics; phosphoproteomics to analyze changes in gene expression and protein activity. | Elucidating the role of a target protein in a disease-relevant signaling pathway. nih.gov |

| Phenotypic Screening | To observe the effect of the probe on cellular or organismal function. | High-content imaging; cell viability assays; behavioral studies in model organisms. | Identifying new therapeutic strategies by linking target modulation to a desired phenotype. |

Application in Supramolecular Chemistry and Advanced Material Science Research

The structural and chemical properties of the 4-propylpiperidine moiety make it an interesting building block in supramolecular chemistry and materials science. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the proton in the hydrochloride form can act as a hydrogen bond donor, facilitating the assembly of complex, ordered structures.

In advanced materials research, piperidine derivatives are incorporated into polymers and other materials to impart specific properties. For instance, the basicity of the piperidine nitrogen can be utilized for creating pH-responsive materials that change their structure or function in response to environmental pH changes. The 4-propyl group adds a hydrophobic element, which can be used to tune the self-assembly of amphiphilic molecules into micelles, vesicles, or other nanostructures. These organized assemblies have potential applications in areas such as drug delivery, catalysis, and the development of new sensors. Researchers are also exploring the use of such building blocks in the creation of nanofibers, which have a wide range of applications due to their high surface-area-to-volume ratio. researchgate.net

Sustainable Chemistry Initiatives and Green Synthesis Methodologies Utilizing this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of piperidine derivatives, including 4-propylpiperidine, is an active area for the application of these principles. Traditional methods for synthesizing piperidines can involve harsh reagents and generate significant waste.

Modern, greener approaches focus on several key areas:

Use of Renewable Feedstocks: Exploring bio-based starting materials to replace petroleum-derived precursors. nih.gov

Catalytic Hydrogenation: Employing catalytic methods, such as palladium- or cobalt-catalyzed hydrogenation of pyridine (B92270) precursors, which offer high efficiency and reduce the need for stoichiometric reagents. nih.gov

Mechanochemistry: Utilizing solvent-free or low-solvent reaction conditions through techniques like ball milling, which can lead to higher yields, shorter reaction times, and a significant reduction in waste. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

While this compound itself is more of a building block than a direct agent in green initiatives, its synthesis provides a clear target for sustainable process development. The development of environmentally benign methods for its production is crucial for its large-scale use in pharmaceuticals and other industries.

Table 2: Comparison of Synthetic Approaches for Piperidine Derivatives

| Method | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |

| Starting Materials | Often petroleum-based and require multi-step preparations. | Use of renewable feedstocks or simpler, more readily available precursors. | Reduced environmental footprint, potential for lower cost. nih.gov |

| Reaction Type | Reductions using stoichiometric metal hydrides (e.g., LiAlH₄). | Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd/C). nih.gov | Higher atom economy, safer reagents, easier workup, recyclable catalyst. |

| Solvents | Use of large volumes of volatile organic compounds (VOCs). | Solvent-free (mechanochemistry) or use of greener solvents like water or ionic liquids. researchgate.net | Reduced pollution, lower risk of exposure, reduced waste disposal costs. |

| Energy Consumption | Often requires high temperatures and prolonged reaction times. | Microwave-assisted synthesis or highly efficient catalytic systems can lower energy input. | Reduced energy costs and associated carbon emissions. |

Challenges and Opportunities in the Academic Research of this compound

Academic research involving specialized chemical compounds like this compound faces a unique set of challenges and opportunities.

Challenges:

Limited Funding and Resources: Academic labs often operate with constrained budgets, which can make the purchase of specialized reagents and the undertaking of large-scale screening campaigns difficult. nih.gov

Focus on Novelty: There is immense pressure in academia to publish novel findings. Research on a relatively simple molecule like this compound may be perceived as less innovative unless it is tied to a highly novel application or biological discovery. nih.gov

The "Valley of Death": A significant gap often exists between a promising basic research discovery in an academic lab and its translation into a viable therapeutic candidate. This is due to a lack of resources and expertise in preclinical and clinical development. nih.govnih.gov

Compound Availability: While 4-propylpiperidine is commercially available, its hydrochloride salt may be offered by fewer suppliers, and sometimes with limited analytical data, placing the onus of purity confirmation on the researcher. sigmaaldrich.comsigmaaldrich.com

Opportunities:

Scaffold for Fragment-Based Drug Discovery: The relatively simple structure of this compound makes it an ideal starting point or fragment for building more complex and potent molecules.

Collaborative Research: The challenges in academic research can be overcome through collaborations between synthetic chemists, biologists, and pharmacologists, as well as partnerships with industry or core facilities that provide access to high-throughput screening and other advanced capabilities. nih.gov

Niche Applications: Academic researchers are well-positioned to explore niche or unconventional applications for compounds that may not be pursued by larger pharmaceutical companies, potentially leading to breakthrough discoveries in rare diseases or new scientific fields.

Future Trajectories for Drug Discovery and Development Leveraging the 4-Propylpiperidine Scaffold and its Derivatives

The piperidine scaffold is a cornerstone of modern drug discovery, and its derivatives, including those based on the 4-propylpiperidine structure, are poised to continue playing a significant role in the development of new medicines. nih.govmarketresearchintellect.com The global market for piperidine compounds is projected to grow, driven by their increasing use in pharmaceuticals. marketresearchintellect.com

Future directions for leveraging this scaffold include:

Targeting Complex Diseases: The versatility of the piperidine ring allows for the design of molecules that can tackle complex targets, including those involved in cancer, neurodegenerative diseases like Alzheimer's, and infectious diseases. nih.gov

Chiral Synthesis and Stereochemistry: The development of stereoselective synthesis methods allows for the creation of specific chiral isomers of piperidine derivatives. This is crucial because different enantiomers of a drug can have vastly different biological activities and safety profiles. researchgate.net

Modulating Physicochemical Properties: The 4-propylpiperidine scaffold can be modified to fine-tune a drug candidate's properties, such as solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile. researchgate.netnih.gov

Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously is a growing area of interest for treating complex diseases. The piperidine scaffold can be elaborated to interact with several biological targets.

Integration with New Technologies: The design of novel piperidine derivatives will increasingly be guided by artificial intelligence and machine learning algorithms, which can predict the properties and activities of virtual compounds, accelerating the drug discovery process. nih.gov

The discovery of a 4-aminopiperidine (B84694) scaffold as an inhibitor of hepatitis C virus assembly highlights how a substituted piperidine can lead to a potent therapeutic candidate with favorable properties. nih.gov This serves as a powerful example of the potential that lies within the broader class of piperidine derivatives, including the 4-propyl variant.

Q & A

Q. What are the established synthetic routes for 4-propylpiperidine hydrochloride, and how can reaction conditions be optimized for reproducibility?

The synthesis of piperidine derivatives like this compound typically involves alkylation or reductive amination. For example, analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized via nucleophilic substitution using sulfonyl chlorides under basic conditions (triethylamine) followed by purification via recrystallization or chromatography . For this compound, propyl halides or propanol derivatives could serve as alkylating agents. Optimization should focus on:

- Molar ratios (1:1.2 amine:alkylating agent to minimize side reactions).

- Temperature control (0–5°C for exothermic steps).

- Purification (ion-exchange chromatography for hydrochloride salt isolation). Reproducibility requires strict inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.4–2.8 ppm) and propyl chain signals (δ 0.9–1.6 ppm).

- FT-IR : Confirm N–H stretching (~3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to assess purity (>98%) and molecular ion peaks (M+H⁺ at m/z 178.1) . Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, general precautions for piperidine derivatives include:

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride aerosols .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite . Always consult SDS for analogous compounds (e.g., 4-methylpiperidine hydrochloride) for hazard extrapolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for 4-propylpiperidine derivatives?

Contradictions often arise from variability in:

- Assay conditions (e.g., pH sensitivity of receptor binding).

- Purity (trace alkylation byproducts may act as antagonists). Mitigation strategies:

- Orthogonal assays : Compare results across functional (e.g., cAMP modulation) and binding assays.

- Batch analysis : Use LC-MS to verify compound integrity before biological testing .

- Negative controls : Include piperidine-free samples to rule out solvent effects .

Q. What strategies validate the stability of this compound under varying storage conditions?

Design accelerated stability studies:

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

- Docking Studies : Use software like AutoDock Vina to predict binding poses in target receptors (e.g., sigma-1).

- QSAR Models : Correlate substituent effects (e.g., propyl chain length) with activity data to prioritize synthetic targets . Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Methodological Considerations

Q. What experimental designs minimize variability in pharmacological dose-response studies?

- Dose Range : Use log-scale concentrations (e.g., 1 nM–100 µM) to capture EC₅₀ values.

- Replicates : n ≥ 3 biological replicates with technical triplicates.

- Blinding : Randomize sample treatment groups to reduce bias .

Q. How should researchers address gaps in ecological toxicity data for this compound?

Conduct in silico assessments using tools like ECOSAR to predict acute/chronic toxicity to aquatic organisms. Follow OECD Test Guideline 201 for algal growth inhibition assays if computational results indicate risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.